B 193

Description

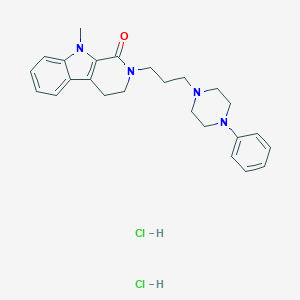

Properties

CAS No. |

124824-14-2 |

|---|---|

Molecular Formula |

C25H32Cl2N4O |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one;dihydrochloride |

InChI |

InChI=1S/C25H30N4O.2ClH/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20;;/h2-6,8-11H,7,12-19H2,1H3;2*1H |

InChI Key |

BSXVJHKCRCHNJD-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl |

Other CAS No. |

124824-14-2 |

Synonyms |

9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one B 193 B-193 |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Provide In-depth Technical Guide on "B 193" Due to Ambiguous Identification

An in-depth technical guide on the mechanism of action for a compound designated "B 193" cannot be provided at this time. Extensive searches of scientific literature and databases have revealed that "this compound" is not a unique identifier for a specific, publicly documented drug or compound with a well-established mechanism of action. Instead, the designation "this compound" appears in various, unrelated scientific contexts, referring to different substances, experimental labels, or even biological samples.

The search for a singular "this compound" mechanism of action has yielded multiple, distinct references:

-

A Potential Serotonin (B10506) Antagonist: A 1996 study in Folia Morphologica described a substance labeled "this compound" with embryotoxic effects in mice, classifying it as a serotonin antagonist, piperazine, and carboline derivative.[1] However, this brief report lacks the detailed mechanistic data, experimental protocols, and quantitative analysis required for a technical whitepaper.

-

A Gankyrin Binder in Cancer Research: A more recent study details a compound, numbered 193 within a synthesized series, as a potent antiproliferative agent. This compound acts as a small-molecule binder to gankyrin, an oncoprotein, and was shown to disrupt the proteasomal degradation pathway and inhibit cell cycle progression in A549 lung cancer cells.[2] While this research provides mechanistic insights, "193" is an identifier within a specific publication and not a universally recognized name for the compound.

-

An Abstract Code for Ubiquitin-Specific Protease (USP) Inhibitors: The designation "B193" has been used as an abstract number for presentations at scientific conferences. One abstract describes the discovery of selective inhibitors for ubiquitin-specific proteases (USPs), highlighting USP7 and USP8 as promising cancer targets.[3] Another abstract with the same identifier details the characterization of selective, covalent inhibitors of USP7, which play a role in cancer and immune regulation.[4] These abstracts point to a mechanism of action but do not offer the comprehensive experimental data necessary for a detailed guide.

-

An Experimental or Sample Identifier: In several other publications, "this compound" or similar variations are used as internal identifiers for experiments, samples, or library components. For instance, one paper refers to "B-193 Establishing a robust liquid chromatography-tandem mass spectrometry method," where B-193 is the title identifier for a specific protocol description.[5] Another study on foodborne pathogens lists "FMCC B-193" as a specific strain of Salmonella Typhimurium.[6]

-

Natural Products: The identifier "193" has also been assigned to various natural products in the scientific literature, including allobrevicompanine B isolated from Penicillium species[7] and citreamicin B from Streptomyces caelestis.[8] Each of these compounds has a distinct biological activity that is not generalizable under a single "this compound" heading.

Given the lack of a clear and singular subject for "this compound," creating a comprehensive technical guide with the requested data presentation, experimental protocols, and visualizations is not feasible. The available information is fragmented and pertains to multiple, distinct scientific entities. To proceed, a more specific identifier for the compound of interest is required, such as a full chemical name, a recognized code from a pharmaceutical company or research consortium, or a specific publication to serve as the primary source.

References

- 1. Embryotoxic effects of B-193 in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-adhesion and Anti-biofilm Potential of Organosilane Nanoparticles against Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial compounds from marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Compound 1: Gankyrin Binder 193 - A Novel Anticancer Agent

An in-depth analysis reveals that the designation "B 193" refers to several distinct chemical entities across different research domains. This technical guide focuses on two notable synthetic compounds identified as "this compound": a promising anticancer agent that acts as a gankyrin binder, and a potential atypical antidepressant. This guide will provide a comprehensive overview of their synthesis, characterization, and mechanisms of action, adhering to the specified requirements for data presentation, experimental protocols, and pathway visualizations for a scientific audience.

Compound 193 , a 2,5-substituted pyrimidine (B1678525), has been identified as a potent antiproliferative agent with selectivity for cancer cells overexpressing the oncoprotein gankyrin.[1][2][3][4][5] Gankyrin is a key player in tumorigenesis, primarily through its role in the degradation of tumor suppressor proteins such as p53 and the retinoblastoma protein (Rb).[1][6][7]

Synthesis Pathway

The synthesis of the 2,5-substituted pyrimidine scaffold of compound 193 involves a multi-step process, which is conceptually outlined below. The precise reagents and conditions would be detailed in the source publication.

Conceptual Synthesis Workflow

Figure 1: Conceptual synthesis workflow for Gankyrin Binder 193.

Characterization and Biological Activity

Compound 193 has been characterized through various analytical techniques to confirm its structure and purity. Its biological activity has been assessed through in vitro studies, demonstrating potent and selective antiproliferative effects against specific cancer cell lines.

Table 1: Biological Activity of Gankyrin Binder 193

| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity |

| A549 | Lung Cancer | 5.7[1] | Selective vs. noncancerous cells |

| HEK293 | Noncancerous | >50[1] | N/A |

Mechanism of Action and Signaling Pathways

Gankyrin binder 193 exerts its anticancer effects by binding to gankyrin, thereby disrupting its protein-protein interactions and downstream signaling pathways that promote cancer cell survival and proliferation.[1][2][3][4][5] The binding of compound 193 to gankyrin leads to the stabilization of tumor suppressor proteins and cell cycle arrest.[1][2][3][4][5]

Gankyrin is a hub protein that modulates several key oncogenic signaling pathways.[6][8][9][10] By inhibiting gankyrin, compound 193 is anticipated to impact these pathways.

Figure 2: Simplified signaling pathways modulated by Gankyrin and the inhibitory effect of Compound 193.

Experimental Protocols

Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., A549) and noncancerous control cells (e.g., HEK293) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of compound 193 for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Western Blot Analysis for Tumor Suppressor Proteins

-

Cell Lysis: Cells treated with compound 193 are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for tumor suppressor proteins (e.g., p53, Rb) and a loading control (e.g., β-actin), followed by incubation with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Compound 2: B-193 - A Potential Atypical Antidepressant

The compound designated B-193 is 9-methyl-2-[3-(4-phenyl-1-piperazinylpropyl)]-1,2,3,4-tetrahydro-beta-carbolin-1-one.[11] It has been investigated for its potential antidepressant activity and is characterized as an "atypical antidepressant" due to its unique pharmacological profile.[11]

Synthesis Pathway

The synthesis of B-193, a tetrahydro-beta-carboline derivative, can be achieved through established synthetic methodologies. A plausible synthetic route is outlined below.

Plausible Synthesis Workflow for B-193

Figure 3: Plausible synthesis workflow for the potential antidepressant B-193.

Pharmacological Characterization

Pharmacological studies have revealed that B-193 exhibits antidepressant-like effects in animal models.[11] Unlike typical antidepressants, it does not significantly inhibit the reuptake of norepinephrine (B1679862) (NA) or serotonin (B10506) (5-HT).[11] Its mechanism of action appears to involve the modulation of adrenergic receptors in the brain.[11]

Table 2: Pharmacological Profile of Antidepressant B-193

| Parameter | Observation |

| Norepinephrine (NA) Uptake | No significant inhibition[11] |

| Serotonin (5-HT) Uptake | No significant inhibition[11] |

| β-adrenoceptor Density | Decreased upon repeated administration[11] |

| α₁-adrenoceptor Density | Increased upon repeated administration[11] |

| Behavioral Effects | Positive effect in the despair test[11] |

Mechanism of Action and Signaling Pathways

The antidepressant effect of B-193 is attributed to its ability to induce adaptive changes in brain neurotransmitter receptor systems with repeated administration.[11] Specifically, it downregulates β-adrenoceptors and upregulates α₁-adrenoceptors, leading to functional alterations in the reactivity of these receptors.[11]

Figure 4: Proposed mechanism of action for the potential antidepressant B-193 involving adrenergic receptor modulation.

Experimental Protocols

Forced Swim Test (Porsolt's Test)

-

Animal Acclimation: Rodents (mice or rats) are acclimated to the testing room.

-

Pre-test Session: Animals are placed individually in a cylinder of water for a short period (e.g., 15 minutes) one day before the test.

-

Drug Administration: B-193 or a control vehicle is administered at specified doses and time points before the test session.

-

Test Session: On the test day, animals are placed back in the water cylinder for a shorter duration (e.g., 5 minutes).

-

Behavioral Scoring: The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Receptor Binding Assays

-

Brain Tissue Preparation: Brain regions of interest are dissected from animals treated with B-193 or a control.

-

Membrane Preparation: Crude membrane fractions are prepared from the brain tissue through homogenization and centrifugation.

-

Incubation: The membrane preparations are incubated with specific radioligands for β-adrenoceptors (e.g., [³H]dihydroalprenolol) or α₁-adrenoceptors (e.g., [³H]prazosin) in the presence or absence of competing non-labeled ligands.

-

Separation: Bound and free radioligands are separated by rapid filtration.

-

Radioactivity Measurement: The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: The density of receptors (Bmax) and their affinity for the ligand (Kd) are determined by Scatchard analysis of the saturation binding data.

This technical guide provides a consolidated overview of the synthesis, characterization, and proposed mechanisms of action for two distinct compounds designated as "this compound". The gankyrin binder 193 represents a targeted approach in cancer therapy, while the antidepressant B-193 offers a novel pharmacological profile for the treatment of depression. Further research and development are necessary to fully elucidate their therapeutic potential.

References

- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. "Synthesis and evaluation of 2,5-substituted pyrimidines as small-molec" by Dipti Kanabar, Emma I. Kane et al. [commons.clarku.edu]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Functional characterization of human oncoprotein gankyrin in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gankyrin‐Protein Interactions in GI Cancers: A Novel Target of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. B-193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In Vitro Efficacy of B 193 (AMG 193): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B 193, also known as AMG 193, is a clinical-stage, first-in-class small molecule inhibitor that operates through a mechanism of methylthioadenosine (MTA)-cooperative inhibition of protein arginine methyltransferase 5 (PRMT5).[1] This targeted therapy exploits the synthetic lethality associated with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in a significant fraction of human cancers. In MTAP-deleted tumors, the accumulation of MTA leads to a unique conformational state of the PRMT5 enzyme, which this compound preferentially binds to and inhibits. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

The core of this compound's therapeutic strategy lies in its selective targeting of cancer cells with MTAP gene deletion. MTAP is an essential enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the intracellular accumulation of its substrate, MTA.

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including RNA splicing, cell cycle progression, and DNA damage repair. While MTA is a weak endogenous inhibitor of PRMT5, its accumulation in MTAP-deleted cells creates a PRMT5-MTA complex. This compound exhibits a high affinity for this complex, effectively and potently inhibiting the enzymatic activity of PRMT5. This selective inhibition in MTAP-deleted cells, while sparing normal tissues with functional MTAP, forms the basis of its therapeutic window.

The downstream consequences of PRMT5 inhibition by this compound in MTAP-deleted cancer cells are multifactorial and culminate in anti-tumor effects. Key in vitro observed effects include:

-

Cell Cycle Arrest: Inhibition of PRMT5 leads to a robust cell cycle arrest, primarily at the G2/M phase.[1]

-

DNA Damage: The compound induces DNA damage in cancer cells.

-

Apoptosis: Ultimately, the cellular stress induced by this compound leads to programmed cell death.

-

Aberrant mRNA Splicing: PRMT5 is a key regulator of the spliceosome, and its inhibition results in widespread alternative mRNA splicing.

Quantitative In Vitro Efficacy Data

The in vitro potency of this compound has been evaluated across a broad range of cancer cell lines with known MTAP status. The data consistently demonstrates a significantly higher sensitivity in MTAP-deleted cell lines compared to their MTAP wild-type (WT) counterparts.

| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Fold Selectivity (WT/MTAP-del) | Reference |

| HCT116 | Colorectal Carcinoma | MTAP-deleted | 0.107 | ~40x | [1] |

| HCT116 | Colorectal Carcinoma | Wild-Type | > 4 | [1] | |

| Isogenic HCT116 | Colorectal Carcinoma | MTAP-deleted | Not specified | 46x | [2] |

| Isogenic HCT116 | Colorectal Carcinoma | Wild-Type | Not specified | [2] | |

| DLBCL Lines | Diffuse Large B-cell Lymphoma | MTAP-deleted | Not specified (10-fold lower than other indications) | Not applicable | [1] |

| PDAC Lines | Pancreatic Ductal Adenocarcinoma | MTAP-deleted | Not specified | Not applicable | [1] |

| NSCLC Lines | Non-Small Cell Lung Cancer | MTAP-deleted | Not specified | Not applicable | [1] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (MTAP-deleted and WT)

-

Complete cell culture medium

-

This compound (AMG 193) compound

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 72 hours).

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (AMG 193) compound

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

1X PBS (phosphate-buffered saline)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold 1X PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately after staining.

-

Use appropriate compensation settings for FITC and PI.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (AMG 193) compound

-

DMSO (vehicle control)

-

6-well plates

-

1X PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound or vehicle control as described in the apoptosis assay protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with 1X PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of cold 1X PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 1X PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of approximately 1 x 10⁶ cells/mL.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate gating to exclude doublets and debris.

-

Acquire data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Signaling Pathways and Visualizations

This compound (AMG 193) Mechanism of Action

The following diagram illustrates the synthetic lethal interaction exploited by this compound in MTAP-deleted cancer cells.

Caption: Mechanism of this compound in MTAP-deleted vs. wild-type cells.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

Caption: General workflow for in vitro efficacy testing of this compound.

PRMT5 Downstream Signaling Pathway

This diagram illustrates the downstream effects of PRMT5 inhibition by this compound, leading to cell cycle arrest and apoptosis.

Caption: Downstream effects of PRMT5 inhibition by this compound.

References

An In-depth Technical Guide on the Cellular Uptake and Localization of AMG 193

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor that demonstrates significant promise in oncology.[1][2][3][4] As an MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5), AMG 193 selectively induces synthetic lethality in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) deletion.[2][3][4][5] This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of AMG 193, drawing upon its known physicochemical properties and the established biology of its molecular target. This document is intended to serve as a resource for researchers and drug development professionals working with PRMT5 inhibitors and other targeted small molecule therapies.

Introduction to AMG 193: A Targeted Anticancer Agent

AMG 193 represents a novel therapeutic strategy that exploits a specific metabolic vulnerability in a subset of cancers. Approximately 10-15% of solid tumors exhibit a homozygous deletion of the MTAP gene.[6] This genetic alteration leads to the intracellular accumulation of methylthioadenosine (MTA), a substrate for the MTAP enzyme. AMG 193 leverages this accumulation, as it preferentially binds to the complex formed between MTA and PRMT5, thereby inhibiting PRMT5's methyltransferase activity with high selectivity in cancer cells while sparing healthy tissues.[2][5] The downstream consequences of PRMT5 inhibition in these susceptible cells include DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to apoptosis.

Cellular Uptake of AMG 193

While specific transporters for AMG 193 have not been explicitly identified in publicly available literature, its characteristics as an orally bioavailable and CNS-penetrant small molecule allow for well-founded inferences regarding its mechanisms of cellular entry.

Putative Mechanisms of Cellular Entry

The cellular uptake of AMG 193 is likely a multifactorial process involving both passive and active transport mechanisms.

-

Passive Diffusion: As a small molecule designed for oral administration and CNS penetration, AMG 193 is expected to possess physicochemical properties, such as appropriate lipophilicity and a low molecular weight, that favor its passage across the lipid bilayer of the cell membrane via passive diffusion. This process is driven by the concentration gradient of the compound across the membrane.

-

Carrier-Mediated Transport: It is also plausible that AMG 193 is a substrate for one or more solute carrier (SLC) transporters. These transporters can facilitate the influx of small molecules into the cell. The involvement of such transporters would be consistent with the efficient and widespread distribution of the drug observed in preclinical and clinical studies.

The logical workflow for AMG 193's cellular uptake can be visualized as follows:

Subcellular Localization of AMG 193

The primary subcellular destination of AMG 193 is dictated by the localization of its molecular target, PRMT5.

Targeting PRMT5 in the Nucleus and Cytoplasm

PRMT5 is known to reside in both the nucleus and the cytoplasm, where it methylates a diverse range of histone and non-histone proteins.[6][7][8][9][10] This dual localization is crucial for its multifaceted roles in cellular processes.

-

Nuclear PRMT5: In the nucleus, PRMT5 is a key regulator of gene expression through the symmetric dimethylation of arginine residues on histones, leading to transcriptional repression of tumor suppressor genes. It is also involved in RNA splicing.

-

Cytoplasmic PRMT5: In the cytoplasm, PRMT5 methylates various non-histone proteins, influencing signaling pathways that control cell growth and proliferation.

Given that AMG 193 must bind to PRMT5 to exert its effect, it is expected to distribute throughout both the cytoplasm and the nucleoplasm. The high levels of cytoplasmic PRMT5 observed in high-grade neuroendocrine tumors suggest that the cytoplasmic pool of PRMT5 is a critical target for AMG 193 in these cancers.[8][10]

The signaling pathway initiated by AMG 193 is depicted below:

Experimental Protocols for Determining Cellular Uptake and Localization

While specific experimental data for AMG 193's uptake and localization are not publicly available, the following are standard methodologies that would be employed to characterize these properties for a novel small molecule inhibitor.

Quantitative Analysis of Cellular Uptake

A common method to quantify the cellular uptake of a small molecule is through liquid chromatography-mass spectrometry (LC-MS).

Protocol: LC-MS-based Cellular Uptake Assay

-

Cell Culture: Plate cells of interest (e.g., MTAP-deleted and wild-type cancer cell lines) in multi-well plates and culture to a desired confluency.

-

Compound Incubation: Treat the cells with AMG 193 at various concentrations and for different time points.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer.

-

Sample Preparation: Collect the cell lysates and perform protein precipitation to remove larger molecules.

-

LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the intracellular concentration of AMG 193.

-

Data Normalization: Normalize the intracellular concentration of AMG 193 to the total protein content or cell number in each sample.

The workflow for this experimental protocol is as follows:

Determination of Subcellular Localization

Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of a drug target and can be adapted to infer the localization of a bound drug.

Protocol: Immunofluorescence Staining for PRMT5

-

Cell Culture and Treatment: Grow cells on coverslips and treat with AMG 193 as required.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.

-

Immunostaining: Incubate the cells with a primary antibody specific for PRMT5, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a fluorescent DNA dye (e.g., DAPI).

-

Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of PRMT5 using a confocal microscope. The co-localization of PRMT5 with nuclear and cytoplasmic markers can be quantified.

Quantitative Data Summary

While specific quantitative data on the cellular uptake and localization of AMG 193 are proprietary, the following table presents a template for how such data would be structured for clear comparison.

| Parameter | Cell Line (MTAP-deleted) | Cell Line (MTAP wild-type) | Method |

| Cellular Uptake | |||

| Intracellular Conc. (µM) | Value | Value | LC-MS |

| Uptake Rate (pmol/min/mg protein) | Value | Value | LC-MS |

| Subcellular Localization | |||

| % Nuclear Localization | Value | Value | Immunofluorescence |

| % Cytoplasmic Localization | Value | Value | Immunofluorescence |

Conclusion

AMG 193 is a promising targeted therapy that exemplifies the potential of exploiting synthetic lethality in cancer treatment. Its oral bioavailability and CNS penetrance suggest efficient cellular uptake, likely mediated by a combination of passive diffusion and carrier-mediated transport. The subcellular localization of AMG 193 is intrinsically linked to its target, PRMT5, which is distributed in both the nucleus and the cytoplasm. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the cellular pharmacology of AMG 193 and other novel small molecule inhibitors, which is essential for their continued development and clinical application.

References

- 1. AMG 193 News - LARVOL Sigma [sigma.larvol.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Subcellular - PRMT5 - The Human Protein Atlas [proteinatlas.org]

- 7. PRMT5 mediates FoxO1 methylation and subcellular localization to regulate lipophagy in myogenic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Cellular localization of protein arginine methyltransferase-5 correlates with grade of lung tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

An In-depth Technical Guide to AMG 193 (B 193): A Novel MTA-Cooperative PRMT5 Inhibitor in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMG 193, a first-in-class, orally active MTA-cooperative PRMT5 inhibitor, and its pivotal role in signal transduction pathways relevant to cancer therapy.[1][2]

Introduction

AMG 193 is a clinical-stage therapeutic agent that selectively targets cancer cells with a specific genetic deletion, the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][3] This deletion, present in approximately 10-15% of all human cancers, creates a unique vulnerability that AMG 193 exploits to induce synthetic lethality.[1] By inhibiting protein arginine methyltransferase 5 (PRMT5) in an MTA-cooperative manner, AMG 193 disrupts critical cellular processes, including RNA splicing, gene expression, and the DNA damage response, ultimately leading to cell cycle arrest and apoptosis in tumor cells while sparing normal tissues.[1][2]

Mechanism of Action and Signaling Pathway

The primary molecular target of AMG 193 is PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes.

In cancer cells with MTAP deletion, the substrate of MTAP, 5'-deoxy-5'-(methylthio)adenosine (MTA), accumulates to high levels. AMG 193 exhibits a unique mechanism of action by preferentially binding to the MTA-bound PRMT5 complex.[1][4] This MTA-cooperative inhibition leads to a highly selective and potent suppression of PRMT5 activity in MTAP-deleted cancer cells.

The inhibition of PRMT5 by AMG 193 triggers a cascade of downstream signaling events:

-

Disruption of RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Inhibition of PRMT5 leads to widespread alternative splicing events, particularly intron retention, resulting in the production of non-functional proteins and cellular stress.[1]

-

Cell Cycle Arrest: The disruption of normal gene expression and protein function leads to the activation of cell cycle checkpoints, primarily causing an arrest in the G2/M phase.[2]

-

Induction of DNA Damage Response: AMG 193 treatment has been shown to attenuate the DNA damage response, making cancer cells more susceptible to DNA-damaging agents.[1][2]

-

Apoptosis: The culmination of these cellular insults triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.

The following diagram illustrates the signaling pathway of AMG 193 in MTAP-deleted cancer cells.

Caption: Signaling pathway of AMG 193 in MTAP-deleted cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of AMG 193.

Table 1: In Vitro Cellular Potency of AMG 193 [2][4]

| Cell Line | MTAP Status | IC50 (µM) |

| HCT116 | Wild-Type | ~4.2 |

| HCT116 | MTAP-deleted | 0.107 |

Table 2: In Vivo Antitumor Activity of AMG 193 in Xenograft Models [5]

| Tumor Model | Dose (mg/kg QD) | Tumor Growth Inhibition (%) |

| BxPC-3 (Pancreatic) | 100 | 96 |

| U87MG (Glioblastoma) | 100 | 88 |

Table 3: Clinical Trial Phase 1 Dose-Escalation Results [6]

| Dose (mg QD) | Number of Patients | Objective Response Rate (%) |

| 40 - 1600 | 80 | 21.4 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of AMG 193.

1. Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 in MTAP-wild-type and MTAP-deleted cell lines.

-

Method:

-

Seed HCT116 MTAP-wild-type and MTAP-deleted cells in 96-well plates.

-

Treat cells with a serial dilution of AMG 193 or DMSO control for 6 days.

-

Measure cell viability using CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation.[4]

-

2. In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of AMG 193 in animal models.

-

Method:

-

Implant MTAP-deleted human tumor cells (e.g., BxPC-3, U87MG) subcutaneously into immunodeficient mice.

-

Once tumors reach a palpable size, randomize mice into vehicle control and AMG 193 treatment groups.

-

Administer AMG 193 orally at the specified dose and schedule.

-

Measure tumor volume and body weight regularly.

-

Calculate tumor growth inhibition at the end of the study.[5]

-

3. Symmetric Dimethylarginine (SDMA) In-Cell Imaging Assay

-

Objective: To confirm target engagement by measuring the inhibition of PRMT5 activity in cells.

-

Method:

-

Treat HCT116 MTAP-wild-type and MTAP-deleted cells with AMG 193 for 3 days.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody specific for SDMA.

-

Incubate with a fluorescently labeled secondary antibody.

-

Acquire images using a high-content imaging system and quantify the fluorescence intensity to determine global SDMA levels.[4]

-

The workflow for a typical in vivo xenograft study is depicted below.

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

AMG 193 represents a significant advancement in precision oncology, demonstrating a novel mechanism of action that leverages the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition. Its ability to selectively target cancer cells while sparing normal tissues holds great promise for the treatment of a wide range of solid tumors.[1][3] Ongoing clinical trials will further elucidate the therapeutic potential of AMG 193 and its role in the evolving landscape of cancer therapy.

References

- 1. onclive.com [onclive.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Emergence of MTA-Cooperative PRMT5 Inhibition: A Technical Guide to AMG 193 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical target in oncology, particularly in cancers harboring a specific genetic deletion. This technical guide provides an in-depth overview of AMG 193, a clinical-stage, orally active, and MTA-cooperative PRMT5 inhibitor. We will explore its mechanism of action, structural analogs, and the experimental methodologies used in its development and characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy and epigenetics.

Introduction: The Rationale for Targeting PRMT5 in MTAP-Deleted Cancers

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3]

A significant breakthrough in targeting PRMT5 came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of human cancers.[1][5] MTAP is the sole enzyme responsible for metabolizing methylthioadenosine (MTA).[6][7] Its absence in cancer cells leads to a significant accumulation of MTA.[1][7]

MTA shares structural similarity with S-adenosyl methionine (SAM), the universal methyl donor and a cofactor for PRMT5.[5] The accumulated MTA acts as a weak endogenous inhibitor of PRMT5 by competing with SAM for binding to the enzyme.[6][7] This renders MTAP-deleted cancer cells uniquely vulnerable to further inhibition of PRMT5. Small molecules that can selectively inhibit the PRMT5-MTA complex, known as MTA-cooperative inhibitors, offer a promising therapeutic window to target cancer cells while sparing normal, MTAP-wild-type (WT) cells.[1] AMG 193 is a leading example of such an inhibitor.[1]

AMG 193: A Potent and Selective MTA-Cooperative PRMT5 Inhibitor

AMG 193, also known as anvumetostat, is an orally active, potent, and selective MTA-cooperative inhibitor of PRMT5.[8][9] It has demonstrated significant anti-tumor activity in preclinical models and is currently in Phase I/II clinical trials for the treatment of advanced MTAP-deleted solid tumors.[5][10]

Chemical Structure and Properties:

-

IUPAC Name: (S)-(4-amino-1,3-dihydrofuro[3,4-c][3][11]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone[9]

-

CAS Number: 2790567-82-5[9]

-

Chemical Formula: C₂₂H₁₉F₃N₄O₃[9]

-

Molecular Weight: 444.41 g/mol [9]

Structural Analogs and Derivatives: The Path to AMG 193

The discovery of AMG 193 was the result of a systematic drug discovery process, evolving from initial hits to a highly optimized clinical candidate. The development process involved enhancing potency and MTA-cooperativity.[1]

From Hit to Lead: Precursor Compounds

The journey to AMG 193 began with the identification of initial hit compounds from a DNA-encoded library screen. These early molecules demonstrated preferential binding to PRMT5 in the presence of MTA.[1] One such precursor, referred to as "Compound 1," showed modest cellular potency and MTA cooperativity.[1]

Lead Optimization: The Emergence of AM-9747

Subsequent lead optimization efforts, guided by structure-based drug design, led to the development of intermediate compounds with improved properties.[1] AM-9747, a key intermediate, exhibited significantly enhanced cellular potency in MTAP-deleted cells compared to its predecessor.[1]

Below is a table summarizing the quantitative data for AMG 193 and its developmental analogs.

| Compound | Chemical Structure | HCT116 MTAP-deleted Viability IC₅₀ (µM) | MTA Cooperativity (WT IC₅₀ / MTAP-deleted IC₅₀) |

| Compound 1 | [Structure not publicly disclosed in detail, described as an early hit] | 1.1 | 10x |

| AM-9747 | [Structure not publicly disclosed in detail, described as an intermediate] | 0.283 | 20x |

| AMG 193 | 0.107 | 40x |

Data sourced from Cancer Discovery (2025).[1]

The progression from Compound 1 to AM-9747 and finally to AMG 193 illustrates a clear structure-activity relationship, where medicinal chemistry efforts successfully increased both the intrinsic potency and the selectivity for MTAP-deleted cells.

Mechanism of Action: How AMG 193 Works

AMG 193 exerts its anti-tumor effect through the selective inhibition of PRMT5 in the presence of high intracellular concentrations of MTA, a hallmark of MTAP-deleted cancer cells.

The PRMT5 Signaling Pathway

In normal and cancerous cells, PRMT5, in complex with its binding partner MEP50, utilizes SAM as a methyl donor to symmetrically dimethylate arginine residues on a variety of substrate proteins. This methylation event can impact protein function and downstream signaling pathways, ultimately influencing cell growth, proliferation, and survival.

MTA-Cooperative Inhibition by AMG 193

In MTAP-deleted cells, the accumulation of MTA creates a unique biochemical environment. AMG 193 is designed to exploit this. It preferentially binds to the PRMT5/MEP50 complex when MTA is also bound, forming a stable ternary complex.[6] This "cooperative" binding significantly enhances the inhibitory potency of AMG 193, leading to a profound and selective suppression of PRMT5's methyltransferase activity in cancer cells. The downstream effects of this inhibition include cell cycle arrest, induction of DNA damage, and aberrant RNA splicing, ultimately leading to tumor cell death.[1][2]

Experimental Protocols and Methodologies

The development and characterization of AMG 193 and its analogs involved a suite of biochemical, cellular, and in vivo assays. While detailed, proprietary protocols are not publicly available, this section outlines the core methodologies based on published literature.

Synthesis of AMG 193

The manufacturing process for AMG 193 is a convergent synthesis, featuring the assembly of the drug substance from a key chiral morpholine (B109124) fragment and a naphthyridine core.[11][12] Noteworthy aspects of the synthesis include:

-

Continuous Lithiation: A continuous flow lithiation process is employed to generate a key intermediate, offering safety and cost benefits over traditional batch processes.[12]

-

Biocatalysis: An enantioselective biocatalytic route using a highly selective imine reductase (IRED) is utilized to construct the chiral morpholine fragment, ensuring high stereochemical purity.[11][12]

-

Iridium-Catalyzed C-H Functionalization: This transformation is key to the assembly of the naphthyridine component.[11]

Cell Viability Assays

To determine the effect of AMG 193 on cell proliferation, luminescence-based cell viability assays are commonly used.

-

Principle: These assays measure the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active, viable cells.

-

General Protocol (based on CellTiter-Glo®):

-

Cell Plating: Seed cells (e.g., HCT116 MTAP-WT and MTAP-deleted) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of AMG 193 or vehicle control (DMSO).

-

Incubation: Incubate the plates for an extended period, typically 5 to 6 days, to allow for the anti-proliferative effects to manifest.[6]

-

Lysis and Signal Generation: Add a single-reagent solution (e.g., CellTiter-Glo®) that lyses the cells and contains luciferase and luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.

-

Signal Detection: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to calculate IC₅₀ values.

-

Symmetric Dimethylarginine (SDMA) Quantification

To confirm target engagement and inhibition of PRMT5 enzymatic activity within cells, the levels of symmetric dimethylarginine (SDMA) on substrate proteins are measured.

-

Principle: A decrease in global SDMA levels indicates inhibition of PRMT5. This can be assessed by Western blotting.

-

General Protocol (Western Blot):

-

Cell Treatment and Lysis: Treat cells with AMG 193 for a specified period (e.g., 3 days).[6] Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA. A loading control antibody (e.g., anti-actin or anti-tubulin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in SDMA levels upon treatment.

-

Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)

SPR is used to measure the binding affinity (KD), association rate (ka), and dissociation rate (kd) of AMG 193 to the PRMT5 complex.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free analysis of molecular interactions.

-

General Methodology:

-

Immobilization: Immobilize the PRMT5/MEP50 complex onto the surface of a sensor chip.

-

Analyte Injection: Flow solutions containing AMG 193 at various concentrations over the chip surface in the presence of a constant concentration of either MTA or SAM.[6]

-

Data Acquisition: Monitor the binding and dissociation events in real-time by measuring the change in the SPR signal (response units).

-

Data Analysis: Fit the sensorgram data to appropriate binding models to calculate the kinetic (ka, kd) and affinity (KD) constants. Cooperativity is determined by comparing the binding affinity in the presence of MTA versus SAM.[6]

-

Conclusion and Future Directions

AMG 193 represents a significant advancement in the field of precision oncology, exemplifying the power of targeting synthetic lethal vulnerabilities. Its MTA-cooperative mechanism of action provides a clear therapeutic rationale for treating a well-defined patient population with MTAP-deleted cancers. The development of AMG 193 from early hits to a clinical-stage molecule, along with its structural analogs, offers valuable insights into the structure-activity relationships of MTA-cooperative PRMT5 inhibitors.

The experimental methodologies outlined in this guide form the basis for the continued investigation of PRMT5 inhibitors and other targeted therapies. Future research will likely focus on further elucidating the downstream consequences of PRMT5 inhibition, identifying potential resistance mechanisms, and exploring combination therapies to enhance the efficacy of AMG 193. As clinical data for AMG 193 continues to emerge, it will provide crucial validation for this therapeutic strategy and pave the way for a new class of targeted agents in the fight against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]

- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an Early-Phase Process for Manufacture of AMG 193 - American Chemical Society [acs.digitellinc.com]

- 12. Manufacture of a key intermediate in the synthesis of AMG 193 using continuous manufacturing and biocatalysis - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Discovery and Development of AMG 193: An MTA-Cooperative PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[[“]][2] It represents a novel targeted therapy for cancers harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[[“]][3] This deletion, present in approximately 10-15% of human cancers, creates a unique metabolic vulnerability that AMG 193 is designed to exploit, offering a promising new therapeutic avenue for patients with a variety of solid tumors.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of AMG 193.

Discovery and Development History

The development of AMG 193 was driven by the identification of a synthetic lethal interaction between PRMT5 and MTAP deficiency.[5] In normal cells, MTAP metabolizes methylthioadenosine (MTA). However, in cancer cells with MTAP gene deletion, MTA accumulates to high levels.[6] This accumulation of MTA competitively inhibits the S-adenosyl methionine (SAM) dependent activity of PRMT5, placing the enzyme in a hypomorphic state.[6] Researchers hypothesized that a molecule that could selectively bind to and further inhibit the MTA-bound PRMT5 complex would preferentially kill MTAP-deleted cancer cells while sparing normal tissues.[7]

To identify such a molecule, a DNA-encoded library (DEL) screening approach was employed.[6][7] This technology enabled the rapid screening of billions of compounds against the PRMT5:MEP50 complex in the presence of MTA.[8] This screening identified initial hits with preferential binding to the MTA-bound form of PRMT5.[7] Through a process of structure-based drug design and optimization, these initial hits were refined to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of AMG 193.[6][9] Preclinical studies demonstrated the potent and selective activity of AMG 193 in MTAP-deleted cancer cell lines and xenograft models, leading to its advancement into clinical trials.[5][9] The first-in-human Phase 1/2 clinical trial (NCT05094336) for AMG 193 in patients with advanced MTAP-null solid tumors was initiated in February 2022.[9]

Logical Workflow for the Discovery of AMG 193

References

- 1. consensus.app [consensus.app]

- 2. aacrjournals.org [aacrjournals.org]

- 3. onclive.com [onclive.com]

- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Supplementary Table S1 from AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

Understanding the pharmacology of "B 193"

- 1. B-193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. In Vivo Characterization of (−)(−)MCL-144 and (+)(−)MCL-193: Isomeric, Bivalent Ligands with Mu/Kappa Agonist Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Binding Affinity and Kinetics of (+)(−)MCL-193

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the bivalent ligand (+)(−)MCL-193 to its target receptors. The document summarizes key quantitative binding affinity data, details the experimental protocols utilized for these measurements, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to (+)(−)MCL-193

(+)(−)MCL-193 is an isomeric, bivalent ligand that acts as a μ/κ (mu/kappa) opioid receptor agonist.[1][2] It is structurally composed of one active (−) enantiomer and one inactive (+) pharmacophore of 3-hydroxy-N-cyclobutylmethyl morphinan (B1239233) ((−)MCL-101), linked by a 10-carbon chain ester.[1][2] The active enantiomer is an analogue of cyclorphan.[1][2] In vitro studies have demonstrated that (+)(−)MCL-193 is a kappa agonist and a mu partial agonist.[1][2] This guide focuses on its binding affinity and the methodologies used to characterize its interaction with the μ and κ opioid receptors.

Quantitative Binding Affinity Data

The binding affinity of (+)(−)MCL-193 for the μ and κ opioid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating a stronger affinity. Compared to its related compounds, (−)(−)MCL-144 and the monomeric (−)MCL-101, (+)(−)MCL-193 displays a weaker binding affinity for both receptors.[1][2]

Table 1: Binding Affinity (Ki) of (+)(−)MCL-193 and Related Compounds [1]

| Compound | μ Opioid Receptor Ki (nM) | κ Opioid Receptor Ki (nM) |

| (+)(−)MCL-193 | 2.2 | 1.2 |

| (−)(−)MCL-144 | 0.09 | 0.05 |

| (−)MCL-101 | 0.13 | 0.08 |

| (+)(+)MCL-192 | 130 | 700 |

Functional Activity Data

The functional activity of (+)(−)MCL-193 as an agonist at the μ and κ opioid receptors was assessed using [³⁵S]GTPγS binding assays. This assay measures the activation of G-proteins, which is an early event in the signal transduction cascade following receptor activation. The maximal stimulation (Emax) value indicates the efficacy of the compound.

Table 2: Functional Efficacy (Emax) of (+)(−)MCL-193 and a Related Compound in [³⁵S]GTPγS Binding Assays [1]

| Compound | μ Opioid Receptor Emax (%) | κ Opioid Receptor Emax (%) |

| (+)(−)MCL-193 | 28 | 60-70 |

| (−)(−)MCL-144 | 50 | 60-70 |

Binding Kinetics

As of the latest available data, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the binding of (+)(−)MCL-193 to the μ and κ opioid receptors have not been reported in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the binding affinity and functional activity of (+)(−)MCL-193 are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of (+)(−)MCL-193 at the μ and κ opioid receptors.

Materials:

-

Membrane Preparations: Membranes from cells expressing the human μ-opioid receptor or κ-opioid receptor.

-

Radioligands:

-

For μ-opioid receptor: [³H]DAMGO (a selective μ-agonist).

-

For κ-opioid receptor: [³H]U69,593 (a selective κ-agonist).

-

-

Test Compound: (+)(−)MCL-193 at various concentrations.

-

Non-specific Binding Control: Naloxone or another suitable opioid antagonist at a high concentration.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound, (+)(−)MCL-193.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the agonist-induced activation of G-proteins coupled to the opioid receptors.

Objective: To determine the functional efficacy (Emax) of (+)(−)MCL-193 at the μ and κ opioid receptors.

Materials:

-

Membrane Preparations: Membranes from cells expressing the human μ-opioid receptor or κ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: (+)(−)MCL-193 at various concentrations.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl.

-

Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.

-

Scintillation Counter.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with the test compound, (+)(−)MCL-193, and GDP in the assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

-

Termination and Separation:

-

Filtration Method: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound [³⁵S]GTPγS.

-

SPA Method: The reaction is stopped, and SPA beads that bind the membranes are added. No separation step is required.

-

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of the test compound. The Emax (maximal effect) and EC50 (concentration for half-maximal effect) are determined from the dose-response curve.

Signaling Pathways

(+)(−)MCL-193 exerts its effects by activating μ and κ opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the activation of inhibitory G-proteins (Gi/o).

Mu and Kappa Opioid Receptor Signaling

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Activation of GIRK channels leads to hyperpolarization of the neuron, while inhibition of calcium channels reduces neurotransmitter release.

References

- 1. In Vivo Characterization of (−)(−)MCL-144 and (+)(−)MCL-193: Isomeric, Bivalent Ligands with Mu/Kappa Agonist Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo characterization of (-)(-)MCL-144 and (+)(-)MCL-193: isomeric, bivalent ligands with mu/kappa agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for B-Cell Culture and Activation Studies

These application notes provide a detailed overview and experimental protocols for the culture and stimulation of B-lymphocytes, with a focus on signaling pathways and functional outcomes. While a specific protocol "B 193" was not identified in public literature, the following protocols are based on established methods for studying B-cell biology, particularly using cell lines like the murine B-cell lymphoma WEHI-231, a common model for B-cell receptor (BCR) signaling and apoptosis.

Audience

These protocols are intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields.

I. Introduction to B-Cell Culture and Activation

B-lymphocytes are crucial components of the adaptive immune system, responsible for producing antibodies and establishing immunological memory.[1][2] In vitro culture and stimulation of B-cells are essential for studying their activation, differentiation, and survival signals. A common method to activate B-cells in vitro is through the cross-linking of the B-cell receptor (BCR), which mimics the binding of an antigen.[3] This activation triggers a cascade of intracellular signaling events that can lead to various cellular responses, including proliferation, differentiation into antibody-secreting plasma cells, or apoptosis.[4][5]

The murine B-cell lymphoma line WEHI-231 is a widely used model for an immature B-cell. Cross-linking of the BCR on WEHI-231 cells with anti-IgM antibodies leads to growth arrest and programmed cell death (apoptosis), providing a valuable system to study the signaling pathways governing these processes.[6][7][8]

II. Quantitative Data Summary

The following tables summarize representative quantitative data from B-cell culture and activation experiments.

Table 1: Optimized Conditions for T-cell Dependent (TD) and T-cell Independent (TI) B-Cell Differentiation [9]

| Parameter | T-cell Dependent (TD) Stimulation | T-cell Independent (TI) Stimulation |

| Stimuli | CD40L + IL-21 | CpG + IL-2 |

| Optimal Culture Duration | 9 days | 6 days |

| Required B-cells per well | 2,500 | 25,000 |

| Primary Outcome | Plasmablast and plasma cell formation | B-cell expansion and proliferation |

Table 2: Proliferation of Human Naïve and Memory B-Cells in Culture [10]

| Culture Duration | Fold-Increase in Viable B-Cells |

| 8 days | ~1000-fold |

| 16 days (with split) | ~1,000,000-fold |

III. Experimental Protocols

Protocol 1: General Culture of Suspension B-Cell Lines (e.g., WEHI-231)

This protocol outlines the standard procedure for thawing, culturing, and passaging suspension B-cell lines.

Materials:

-

Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Cryovial of B-cells (e.g., WEHI-231)

-

Sterile T-25 or T-75 culture flasks

-

Sterile conical tubes (15 mL and 50 mL)

-

Water bath at 37°C

-

Biosafety cabinet

-

Incubator at 37°C with 5% CO₂

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Thawing Frozen Cells: a. Pre-warm complete RPMI 1640 medium to 37°C. b. Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains. c. Aseptically transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. d. Centrifuge at 300 x g for 5 minutes to pellet the cells. e. Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete medium in a T-25 or T-75 flask. f. Incubate the flask at 37°C with 5% CO₂.

-

Maintaining Cultures: a. Monitor cell density and viability daily using a microscope. b. Maintain the cell concentration between 3 x 10⁵ and 1 x 10⁶ cells/mL.[11] c. When the cell density exceeds the optimal range, split the culture by diluting the cell suspension with fresh, pre-warmed complete medium into new flasks.

Protocol 2: B-Cell Receptor (BCR) Cross-Linking to Induce Apoptosis in WEHI-231 Cells

This protocol describes the stimulation of WEHI-231 cells with anti-IgM antibodies to induce BCR-mediated cell death.

Materials:

-

WEHI-231 cells in logarithmic growth phase

-

Complete RPMI 1640 medium

-

Anti-mouse IgM antibody

-

Sterile culture plates (e.g., 24-well or 96-well)

-

Flow cytometer

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: a. Count the WEHI-231 cells and assess viability. b. Seed the cells at a density of 5 x 10⁵ cells/mL in sterile culture plates.

-

BCR Stimulation: a. Add anti-mouse IgM antibody to the desired final concentration (typically 1-10 µg/mL). b. Include an untreated control (no antibody). c. Incubate the plates at 37°C with 5% CO₂ for the desired time points (e.g., 12, 24, 48 hours).

-

Analysis of Apoptosis by Flow Cytometry: a. At each time point, harvest the cells and transfer to flow cytometry tubes. b. Wash the cells with cold PBS. c. Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol. d. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

IV. Visualization of Signaling Pathways and Workflows

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the key signaling events initiated by BCR engagement. Antigen binding leads to the activation of Src-family kinases (Lyn, Fyn, Blk) and Syk, which in turn phosphorylate downstream adaptor proteins and enzymes, activating multiple signaling cascades that control cell fate.[4][12]

Caption: Simplified B-Cell Receptor (BCR) signaling cascade.

Experimental Workflow for B-Cell Activation and Analysis

This diagram outlines a typical experimental workflow for studying B-cell activation in response to a stimulus.

Caption: Workflow for B-cell stimulation and analysis.

References

- 1. akadeum.com [akadeum.com]

- 2. biorxiv.org [biorxiv.org]

- 3. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Signaling of programmed cell death induction in WEHI-231 B lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Death signals from the B cell antigen receptor target mitochondria, activating necrotic and apoptotic death cascades in a murine B cell line, WEHI-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]

- 10. Efficient Culture of Human Naïve and Memory B cells for Use as Antigen-presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. B-cell receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for B 193 (AMG 193)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. It is a targeted therapeutic designed to induce synthetic lethality in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] Approximately 10-15% of cancers exhibit MTAP deletion, including glioblastoma, mesothelioma, bladder, pancreatic, and non-small cell lung cancers.[2][3]

The deletion of the MTAP gene leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cells. MTA is a structural analog of S-adenosylmethionine (SAM), the methyl donor for PRMT5, and its accumulation results in partial inhibition of PRMT5 activity.[2][3] AMG 193 capitalizes on this by preferentially binding to the MTA-bound PRMT5 complex, leading to complete and selective inhibition of PRMT5 in MTAP-deleted tumor cells while sparing normal tissues where MTA levels are low.[1][2] This targeted inhibition of PRMT5 disrupts downstream processes, including RNA splicing and gene expression, ultimately leading to cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1][4]

These application notes provide a comprehensive overview of the dosage and administration guidelines for AMG 193 based on preclinical and clinical data, along with detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: Preclinical Dosage and Administration of AMG 193 in Xenograft Models

| Animal Model | Tumor Type | Cell Line(s) | Administration Route | Dosage Range | Dosing Schedule | Reference |

| Mice | Isogenic Colorectal Carcinoma | HCT116 (MTAP-deleted and MTAP WT) | Oral (p.o.) | 3, 10, 30, 100 mg/kg | Once daily (QD) | [5] |

| Mice | Diffuse Large B-cell Lymphoma | DOHH-2 | Oral (p.o.) | 10, 20, 30 mg/kg | Once daily (QD) | [5] |

| Mice | Pancreatic Ductal Adenocarcinoma | BxPC-3 | Oral (p.o.) | 10, 30, 100 mg/kg | Once daily (QD) | [5] |

| Mice | Non-Small Cell Lung Cancer | LU99, H838 | Oral (p.o.) | 10, 25, 100 mg/kg | Once daily (QD) | [5] |

Table 2: Clinical Dosage and Administration of AMG 193 (Phase 1, NCT05094336)

| Study Phase | Patient Population | Administration Route | Dose Escalation Range | Maximum Tolerated Dose (MTD) | Dosing Schedule | Reference |

| Phase 1 (Dose Exploration) | Patients with advanced/metastatic solid tumors with MTAP or CDKN2A deletion | Oral | 40, 120, 240, 480, 800, 1200, 1600 mg | 1200 mg once daily | Once daily (QD) or 600 mg twice daily (BID) in 28-day cycles | [1][3] |

| Phase 1 (Dose Expansion) | Patients with pancreatic ductal adenocarcinoma, NSCLC, biliary tract cancer, esophageal/gastric cancer, glioma, and tumor-agnostic disease with MTAP deletion | Oral | 1200 mg | Not Applicable | Once daily (QD) | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: AMG 193 Signaling Pathway in MTAP-Deleted vs. Normal Cells.

Caption: Workflow for assessing AMG 193 efficacy in vivo.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 in MTAP-deleted and MTAP-wildtype cancer cell lines.

Materials:

-